

5-Fluoroisoquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Fluoroisoquinoline

Cat. No.: B1369514

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, synthesis, and spectral analysis of **5-Fluoroisoquinoline**. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

5-Fluoroisoquinoline is an off-white solid belonging to the family of fluorinated isoquinolines. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can influence metabolic stability, binding affinity, and bioavailability.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₉ H ₆ FN	^[3]
Molecular Weight	147.15 g/mol	^[3]
Physical Form	Off-White Solid	^[2]
CAS Number	394-66-1	^{[3][4]}

Quantitative data such as melting point, boiling point, solubility, and pKa for **5-Fluoroisoquinoline** are not consistently available in publicly accessible literature and would require experimental determination.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the direct synthesis of **5-Fluoroisoquinoline** is not readily available in the surveyed literature, methods for the synthesis of related fluorinated isoquinolines and their derivatives are well-documented. These often serve as key intermediates in the preparation of biologically active molecules. For instance, derivatives like 4-fluoroisoquinoline-5-sulfonyl halide are synthesized through multi-step processes involving nitration, reduction, and diazotization reactions starting from a fluoroisoquinoline precursor.^[5] The synthesis of various fluorinated isoquinolines can be achieved through methods such as ring-fluorination, trifluoromethylation, and perfluoroalkylation, employing both non-transition metal-mediated processes and transition metal catalysis.^[1]

A general workflow for the synthesis of a fluorinated isoquinoline derivative, based on available literature for related compounds, is outlined below.

Caption: Generalized workflow for the synthesis of a **5-Fluoroisoquinoline** derivative.

Experimental Protocols & Spectral Data

Detailed experimental protocols for the acquisition of spectral data for **5-Fluoroisoquinoline** are not explicitly provided in the available literature. However, standard analytical techniques are employed for the characterization of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ^1H and ^{13}C NMR spectra for **5-Fluoroisoquinoline** were not found, data for related compounds and general principles of NMR for fluoroaromatic compounds can provide insights. The ^{19}F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.^[6] In the ^1H NMR spectrum of a fluorinated isoquinoline, one would expect to see characteristic aromatic proton signals with coupling to the fluorine atom (H-F coupling). Similarly, in the ^{13}C NMR spectrum, the carbon atoms near the fluorine atom would exhibit C-F coupling, which is a valuable tool for structural elucidation.^[7]

Infrared (IR) Spectroscopy

The FT-IR spectrum of an aromatic compound like **5-Fluoroisoquinoline** would be expected to show characteristic absorption bands. These include:

- C-H stretching for the aromatic ring protons, typically appearing above 3000 cm^{-1} .
 - C=C stretching vibrations within the aromatic rings, usually found in the $1400\text{-}1600\text{ cm}^{-1}$ region.
 - C-F stretching, which is a strong absorption typically observed in the $1000\text{-}1400\text{ cm}^{-1}$ region.
- [8][9]

Mass Spectrometry (MS)

The mass spectrum of **5-Fluoroisoquinoline** would show a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the isoquinoline core, with potential losses of HCN, and fragments indicating the presence of the fluorine atom.[10][11] High-resolution mass spectrometry would be crucial for confirming the elemental composition of the parent ion and its fragments.[12]

Biological Activity and Signaling Pathways

The biological activities of **5-Fluoroisoquinoline** have not been extensively reported. However, the broader class of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and antiviral activities.

[13][14][15]

The introduction of a fluorine atom into a bioactive molecule can significantly alter its properties. In the context of drug design, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles.[2]

Given that many isoquinoline alkaloids exert their effects by modulating key signaling pathways, it is plausible that **5-Fluoroisoquinoline** could also interact with cellular signaling cascades. For instance, some bisbenzylisoquinoline alkaloids have been shown to modulate the NF- κ B and AP-1 pathways, which are critical in inflammation and cancer.[16]

Fluoroquinolone antibiotics, on the other hand, primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[17]

A hypothetical signaling pathway that could be investigated for modulation by **5-Fluoroisoquinoline**, based on the activities of related compounds, is the NF-κB signaling pathway.

Caption: Potential modulation of the NF-κB signaling pathway by **5-Fluoroisoquinoline**.

Further research is required to elucidate the specific biological targets and mechanisms of action of **5-Fluoroisoquinoline**. Its structural similarity to known bioactive scaffolds suggests it may be a valuable starting point for the development of novel therapeutic agents.

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